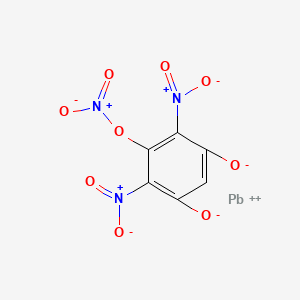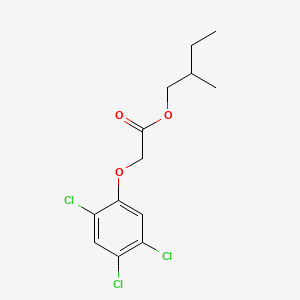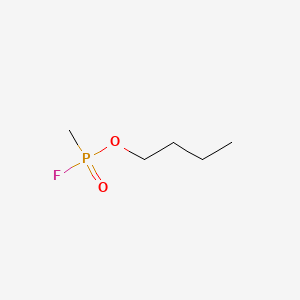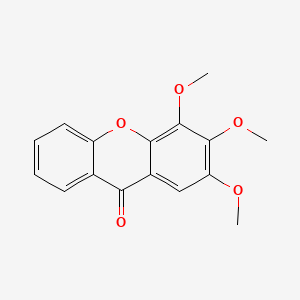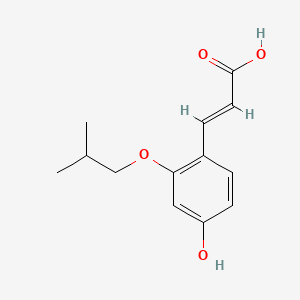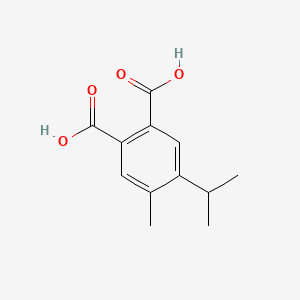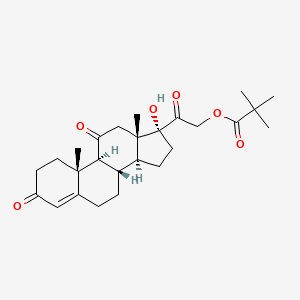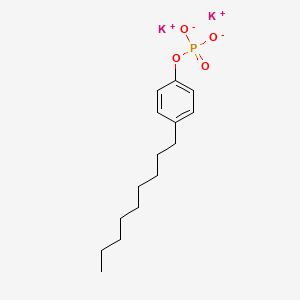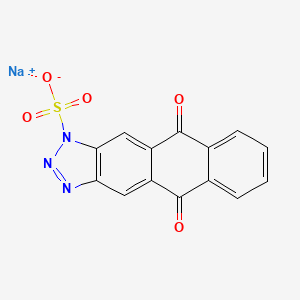
Oxydiethylene diricinoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxydiethylene diricinoleate is a chemical compound with the molecular formula C40H74O7 and a molecular weight of 667.01 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is derived from ricinoleic acid, which is a major component of castor oil.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxydiethylene diricinoleate can be synthesized through the esterification of ricinoleic acid with diethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the transesterification of castor oil with diethylene glycol. This process is often catalyzed by an enzyme, such as lipase, to enhance the reaction rate and yield . The reaction is conducted at temperatures ranging from 50°C to 70°C, and the product is purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Oxydiethylene diricinoleate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; carried out under controlled temperature and pressure conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Oxydiethylene diricinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and surfactants.
Biology: The compound is employed in the formulation of biocompatible materials for drug delivery systems.
Medicine: It is investigated for its potential use in pharmaceutical formulations, particularly in controlled-release drug delivery.
Industry: this compound is utilized in the production of lubricants, plasticizers, and emulsifiers
Mécanisme D'action
The mechanism of action of oxydiethylene diricinoleate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: It interacts with lipid membranes, altering their fluidity and permeability.
Pathways Involved: The compound can modulate signaling pathways related to lipid metabolism and cellular transport.
Comparaison Avec Des Composés Similaires
Oxydiethylene diricinoleate can be compared with other similar compounds, such as:
Zinc Ricinoleate: Known for its odor-adsorption properties, zinc ricinoleate is used in deodorants and odor-neutralizing products.
Diethylene Glycol Dicaprylate: This compound is used as an emollient and skin-conditioning agent in cosmetic formulations.
Polyethylene Glycol Ricinoleate: Employed as a surfactant and emulsifier in various industrial applications.
Uniqueness: this compound stands out due to its unique combination of properties, including its biocompatibility, versatility in chemical reactions, and wide range of applications in different fields .
Propriétés
Numéro CAS |
74356-18-6 |
|---|---|
Formule moléculaire |
C40H74O7 |
Poids moléculaire |
667.0 g/mol |
Nom IUPAC |
2-[2-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethoxy]ethyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C40H74O7/c1-3-5-7-21-27-37(41)29-23-17-13-9-11-15-19-25-31-39(43)46-35-33-45-34-36-47-40(44)32-26-20-16-12-10-14-18-24-30-38(42)28-22-8-6-4-2/h17-18,23-24,37-38,41-42H,3-16,19-22,25-36H2,1-2H3/b23-17-,24-18-/t37-,38-/m1/s1 |
Clé InChI |
NJQUPDZEJKATJY-HWDNKUKLSA-N |
SMILES isomérique |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCCOCCOC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


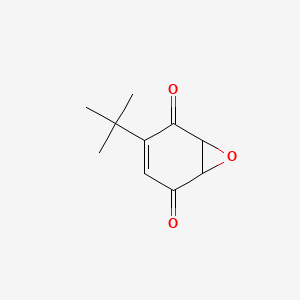
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)


